molecular formula C22H26N4O B10925345 3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925345
M. Wt: 362.5 g/mol
InChI Key: GFNKREURAOUSPW-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves inhibition of specific kinases. It binds to the active site of tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. Its cyclopropyl and triethyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-cyclopropyl-N,N,6-triethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H26N4O/c1-4-16-14-18(22(27)25(5-2)6-3)19-20(15-12-13-15)24-26(21(19)23-16)17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13H2,1-3H3

InChI Key

GFNKREURAOUSPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N(CC)CC

Origin of Product

United States

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